molecular formula C7H8ClN3O2 B13136651 Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Cat. No.: B13136651
M. Wt: 201.61 g/mol
InChI Key: FCJYXZSDBSDPTL-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H8ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-chloropyrimidine-4-carboxylate typically involves the reaction of ethyl chloroformate with 2-chloropyrimidine in the presence of ammonia. The reaction is carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of nitro derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral and Anticancer Agents
Ethyl 6-amino-2-chloropyrimidine-4-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral and anticancer agents. Its structural properties allow it to interact with specific molecular targets, making it a candidate for drug development.

2. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The compound's IC50 values against COX-2 have been reported to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .

This compound demonstrates a range of biological activities:

  • Neuroprotective Effects : Studies have suggested potential neuroprotective properties, making it relevant for research in neurodegenerative diseases.
  • Cytotoxicity : In vitro studies show that while the compound exhibits biological activity, it maintains a favorable safety profile against human cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals how modifications to the pyrimidine ring influence biological activity. For instance, substituents at specific positions can enhance or reduce pharmacological effects. Electron-donating groups have been shown to increase anti-inflammatory potency .

Anti-inflammatory Activity

A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models. The results indicated comparable efficacy to standard NSAIDs like indomethacin, with ED50 values around 9.17 μM .

Antiviral Activity

Preliminary evaluations of this compound against various viral strains, including HSV-1 and influenza A, showed moderate antiviral activity, suggesting its potential as a lead compound in antiviral drug development .

Cytotoxicity Studies

In vitro cytotoxicity studies assessed its safety profile, revealing that while exhibiting biological activity, it retains a favorable safety margin when tested against human cell lines .

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

  • Ethyl 2-amino-6-chloropyrimidine-4-carboxylate
  • Ethyl 2-chloropyrimidine-4-carboxylate
  • Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

These compounds share similar core structures but differ in the position and nature of substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Biological Activity

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is structurally related to other biologically active compounds and serves as a crucial intermediate in the synthesis of various pharmaceuticals.

The biological activity of this compound largely stems from its ability to interact with specific enzymes and receptors. The compound can act as an inhibitor by binding to the active or allosteric sites of enzymes, thereby modulating their activity. Notably, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

Inhibition of COX Enzymes

Research indicates that pyrimidine derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. For instance, studies have reported IC50 values for various pyrimidine derivatives against COX-2, highlighting their potential as anti-inflammatory agents:

CompoundIC50 (μM)Reference
This compoundTBD
Celecoxib (standard)0.04 ± 0.01
Indomethacin (reference)9.17

Structure-Activity Relationship (SAR)

The SAR analysis is essential for understanding how structural modifications influence the biological activity of this compound. Modifications at specific positions on the pyrimidine ring can enhance or diminish its pharmacological effects. For example, the presence of electron-donating groups has been shown to increase anti-inflammatory potency.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models, such as carrageenan-induced paw edema assays. The results indicated that these compounds effectively reduced inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Antiviral Activity : this compound has also been evaluated for its antiviral properties against various viruses. Preliminary studies showed moderate antiviral activity against strains like HSV-1 and influenza A, suggesting its potential as a lead compound in antiviral drug development .
  • Cytotoxicity Studies : In vitro cytotoxicity studies have assessed the safety profile of this compound. These studies revealed that while the compound exhibits biological activity, it also maintains a favorable safety margin when tested against human cell lines .

Properties

IUPAC Name

ethyl 6-amino-2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(9)11-7(8)10-4/h3H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYXZSDBSDPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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